Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-
CAS No.: 124794-57-6
Cat. No.: VC16212322
Molecular Formula: C19H18F2O
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124794-57-6 |
|---|---|
| Molecular Formula | C19H18F2O |
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | 1-ethoxy-2,3-difluoro-4-[2-(4-propylphenyl)ethynyl]benzene |
| Standard InChI | InChI=1S/C19H18F2O/c1-3-5-14-6-8-15(9-7-14)10-11-16-12-13-17(22-4-2)19(21)18(16)20/h6-9,12-13H,3-5H2,1-2H3 |
| Standard InChI Key | DFRQRMYHMWAEBZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC=C(C=C1)C#CC2=C(C(=C(C=C2)OCC)F)F |
Introduction
Structural Characterization and Nomenclature
The systematic IUPAC name 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]benzene delineates its molecular architecture:
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A benzene ring serves as the core, substituted at position 1 with an ethoxy group (-OCH₂CH₃), positions 2 and 3 with fluorine atoms, and position 4 with an ethynyl-linked 4-propylphenyl group (-C≡C-C₆H₄-CH₂CH₂CH₃).
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The ethynyl bridge (sp-hybridized carbon-carbon triple bond) introduces rigidity and linearity, influencing mesomorphic behavior in liquid crystal applications .
Comparative analysis with structurally similar compounds reveals key trends:
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1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (PubChem CID 19103501) shares the ethoxy and difluoro substituents but replaces the ethynyl-phenyl group with a trans-4-propylcyclohexyl moiety. This substitution reduces conjugation and alters thermal stability .
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4-Ethoxy-2,3-difluoro-4'-propyl-1,1'-biphenyl (PubChem CID 68642346) adopts a biphenyl framework instead of an ethynyl bridge, demonstrating how π-system extension affects electronic properties .
Synthetic Pathways and Challenges
While no direct synthesis route for the target compound is documented, analogous methodologies suggest feasible strategies:
Sonogashira Coupling
The ethynyl linkage likely originates from a Pd/Cu-catalyzed cross-coupling between a halogenated benzene derivative and a terminal alkyne. For example:
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4-Iodo-1-ethoxy-2,3-difluorobenzene + 4-propylphenylacetylene → Target compound .
Reaction conditions typically involve tetrahydrofuran (THF), palladium(II) acetate, copper(I) iodide, and a phosphine ligand at 60–80°C .
Fluorination and Etherification
Introducing fluorine and ethoxy groups may proceed via:
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Electrophilic fluorination using Selectfluor® on a dihydroxy precursor.
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Williamson ether synthesis for ethoxy group installation, employing sodium hydride and ethyl bromide .
Physicochemical Properties (Extrapolated)
Data from analogous compounds provide estimates for the target molecule:
Table 1: Comparative Physicochemical Properties
Key observations:
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The ethynyl group enhances molecular anisotropy, potentially raising the melting point relative to cyclohexyl analogs .
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Fluorine substitution reduces polarizability, improving solubility in nonpolar solvents compared to hydroxyl or amino analogs .
Applications in Materials Science
Liquid Crystal Displays (LCDs)
Compounds with ethynyl bridges and fluorinated aromatics are pivotal in high-performance liquid crystals due to:
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Low viscosity: Facilitates rapid switching in display pixels .
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Broad nematic phase range: Ethynyl groups stabilize mesophases between 80°C and 150°C .
Organic Semiconductors
The conjugated ethynyl-phenyl system may enable charge transport in organic field-effect transistors (OFETs), with estimated hole mobility of 0.1–0.5 cm²/V·s based on similar structures .
Stability and Degradation
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows decomposition onset temperatures (Td) near 250°C, suggesting the target compound’s stability up to ~240°C .
Photochemical Reactivity
The ethynyl group is susceptible to [2+2] cycloaddition under UV light, necessitating UV-blocking additives in optoelectronic applications .
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